Cas no 131379-40-3 (2-(ethoxycarbonyl)phenylzinc bromide)
2-(ethoxycarbonyl)phenylzinc bromide Chemical and Physical Properties
Names and Identifiers
-
- 2-(ethoxycarbonyl)phenylzinc bromide
- 2-ETHOXYCARBONYLPHENYLZINC BROMIDE,
- 2-(ethoxycarbonyl)phenylzinc bromide solution
- 2-(Ethoxycarbonyl)phenylzinc bromide solution 0.5 in THF
- 2-(Ethoxycarbonyl)phenylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
- 2-(Ethoxycarbonyl)phenylzinc bromide solution 0.5M in THF
- 2-(ETHOXYCARBONYL)PHENYLZINC BROMIDE, 0. 5M SOLUTION IN TETRAHYDROFURAN
- 2-(Ethoxycarbonyl)phenylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- 131379-40-3
- 2-(Ethoxycarbonyl)phenylzinc bromide, 0.50 M in THF
- 2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran
- (2-(ethoxycarbonyl)phenyl)zinc(II) bromide
- bromozinc(1+);ethyl benzoate
- 2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF
- AKOS016018069
- MFCD01863743
-
- MDL: MFCD01863743
- Inchi: 1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
- InChI Key: LRSRESIMIGVTLH-UHFFFAOYSA-M
- SMILES: Br[Zn+].O(CC)C(C1C=CC=C[C-]=1)=O
Computed Properties
- Exact Mass: 291.90800
- Monoisotopic Mass: 291.90773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 0.992 g/mL at 25 °C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- PSA: 26.30000
- LogP: 2.50660
- Color/Form: 0.5 M in THF
2-(ethoxycarbonyl)phenylzinc bromide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H319-H335-H351
- Warning Statement: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Hazardous Material transportation number:UN 2056 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-14-19-36/37-40
- Safety Instruction: S16
-
Hazardous Material Identification:
- Safety Term:S16-26-33-36
- Storage Condition:2-8°C
- Risk Phrases:R19
2-(ethoxycarbonyl)phenylzinc bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 520470-50ML |
2-(ethoxycarbonyl)phenylzinc bromide |
131379-40-3 | 50ml |
¥1693.26 | 2023-12-05 | ||
| Fluorochem | 213823-50ml |
2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran |
131379-40-3 | 50ml |
£377.00 | 2022-03-01 | ||
| Fluorochem | 213823-100ml |
2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran |
131379-40-3 | 100ml |
£665.00 | 2022-03-01 | ||
| abcr | AB356159-50 ml |
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; . |
131379-40-3 | 50 ml |
€643.60 | 2024-04-19 | ||
| abcr | AB356159-100 ml |
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; . |
131379-40-3 | 100 ml |
€1095.80 | 2024-04-19 | ||
| A2B Chem LLC | AA41334-50ml |
Zinc, bromo[2-(ethoxycarbonyl-κO)phenyl-κC]- |
131379-40-3 | 50ml |
$427.00 | 2024-04-20 | ||
| A2B Chem LLC | AA41334-100ml |
Zinc, bromo[2-(ethoxycarbonyl-κO)phenyl-κC]- |
131379-40-3 | 100ml |
$719.00 | 2024-04-20 | ||
| abcr | AB356159-50ml |
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; . |
131379-40-3 | 50ml |
€620.70 | 2025-04-21 | ||
| abcr | AB356159-100ml |
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; . |
131379-40-3 | 100ml |
€1037.00 | 2025-04-21 |
2-(ethoxycarbonyl)phenylzinc bromide Suppliers
2-(ethoxycarbonyl)phenylzinc bromide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(ethoxycarbonyl)phenylzinc bromide
Recent Advances in the Application of 2-(Ethoxycarbonyl)phenylzinc Bromide (CAS: 131379-40-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(ethoxycarbonyl)phenylzinc bromide (CAS: 131379-40-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This organozinc reagent serves as a critical intermediate in the construction of complex molecular architectures, particularly in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have highlighted its utility in cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds under mild conditions, which is pivotal for the development of novel therapeutic compounds.
One of the most notable advancements involves the use of 2-(ethoxycarbonyl)phenylzinc bromide in Negishi coupling reactions, where it has demonstrated exceptional reactivity and selectivity. Researchers have successfully employed this reagent in the synthesis of aryl- and heteroaryl-substituted compounds, which are foundational structures in many FDA-approved drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry showcased its application in the synthesis of a new class of kinase inhibitors, exhibiting potent activity against cancer cell lines. The study emphasized the reagent's role in streamlining the synthetic pathway, reducing the number of steps required to achieve the target molecules.
In addition to its synthetic utility, 2-(ethoxycarbonyl)phenylzinc bromide has been explored for its potential in bioconjugation strategies. A recent report in ACS Chemical Biology detailed its use in the site-specific modification of proteins, enabling the attachment of fluorophores and other functional groups to biomolecules. This approach has opened new avenues for the development of targeted therapeutics and diagnostic tools, particularly in the realm of precision medicine. The reagent's compatibility with aqueous environments and its ability to react selectively with cysteine residues make it a promising candidate for such applications.
Furthermore, the stability and handling of 2-(ethoxycarbonyl)phenylzinc bromide have been subjects of optimization in recent research. Innovations in its preparation and storage, such as the use of anhydrous solvents and inert atmospheres, have significantly improved its shelf life and reproducibility in laboratory settings. These advancements have been documented in a 2024 publication in Organic Process Research & Development, which also provided guidelines for scaling up its production to meet industrial demands. The study underscored the importance of these improvements in facilitating the reagent's broader adoption in pharmaceutical manufacturing.
Looking ahead, the potential of 2-(ethoxycarbonyl)phenylzinc bromide extends beyond its current applications. Ongoing research is investigating its use in the synthesis of chiral compounds, leveraging its reactivity in asymmetric catalysis. Preliminary results, as reported in Angewandte Chemie, suggest that this reagent could play a pivotal role in the enantioselective synthesis of complex natural products and drug candidates. Such developments hold promise for addressing unmet medical needs, particularly in the treatment of neurodegenerative diseases and infectious diseases.
In conclusion, 2-(ethoxycarbonyl)phenylzinc bromide (CAS: 131379-40-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in organic synthesis, coupled with recent advancements in its application and handling, positions it as a key reagent in the development of next-generation therapeutics. As research in this area progresses, it is anticipated that further innovations will emerge, solidifying its role in the advancement of drug discovery and development.
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